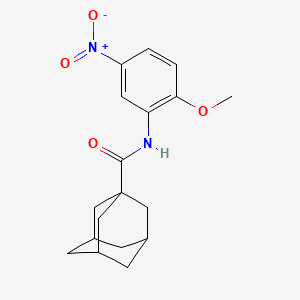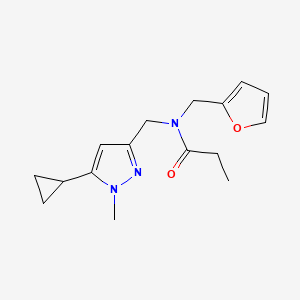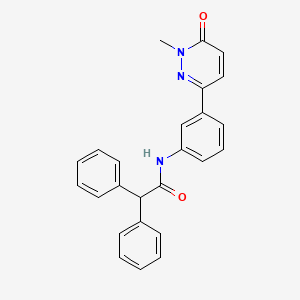
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a chemical entity that appears to be related to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyridazine derivatives has been reported in the literature. For instance, a convenient precursor for the synthesis of various pyridazine and pyrimidine derivatives was described, which could potentially be adapted for the synthesis of the compound . Additionally, an efficient one-pot synthesis method for related pyridazine derivatives starting from amino acid esters and azides has been successfully realized . These methods could provide insights into the possible synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents on the pyridazine ring, such as the 1-methyl-6-oxo group, can significantly influence the chemical behavior and biological activity of these compounds. The molecular structure is often elucidated using spectral data such as FT-IR, 1H-NMR, and mass spectroscopy .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including condensation, cyclization, and chelation with metals. For example, substituted pyrimidines were prepared from the reaction of related compounds with different reagents via initial addition to either the cyano or amino group, followed by cyclization . The compound may also exhibit similar reactivity, allowing for the synthesis of a range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, including antibacterial, antifungal, and anticancer properties, has been a subject of interest, with some derivatives showing positive results in preliminary screenings . The specific properties of this compound would need to be determined experimentally, but related studies suggest potential for diverse biological activities.
科学的研究の応用
Chemical Synthesis and Reaction Studies
- N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and related compounds have been synthesized as alternative products in a one-pot cyclocondensation reaction involving N-methyl-2-thiocarbamoylacetamide and other reagents. This showcases the compound's role in the development of new chemical entities (Krauze et al., 2007).
- Synthesis of derivatives like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one from similar compounds illustrates the versatility of these compounds in creating new chemical structures (Shatsauskas et al., 2017).
Antioxidant Activity Analysis
- Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, prepared through a condensation reaction, exhibited significant antioxidant activity, indicating potential therapeutic applications (Gopi & Dhanaraju, 2020).
Anticonvulsant and Muscle Relaxant Activities
- A series of derivatives were synthesized and evaluated for their anticonvulsant and muscle relaxant activities, indicating the potential of these compounds in the development of new therapeutic agents for neurological conditions (Sharma et al., 2013).
Pharmacological Properties
- The discovery and characterization of specific derivatives, such as those acting as histamine H3 receptor inverse agonists, highlight the potential use of these compounds in the treatment of cognitive and attentional disorders (Hudkins et al., 2011).
Anticancer Agent Development
- The design, synthesis, and biological evaluation of novel α-aminophosphonates based quinazolinone moiety as potential anticancer agents demonstrate the compound's utility in cancer research (Awad et al., 2018).
Antimicrobial Activities
- Synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and other related compounds for antimicrobial activities showcase the potential application of these compounds in developing new antimicrobial agents (Sharma et al., 2004).
Cardiotonic Activities
- Research on dihydropyridazinone derivatives as cardiotonics illustrates the role of such compounds in developing treatments for heart-related conditions (Robertson et al., 1986).
Antibacterial Agents
- Studies on the synthesis and antibacterial activity of various derivatives, including 2-hydrazinyl-N-N, diphenyl acetamide, underscore their potential as antibacterial agents (Kumar & Mishra, 2015).
作用機序
Target of Action
The primary target of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
The compound competitively inhibits the MAO-B enzyme . By binding to the active site of the enzyme, it prevents the normal substrate, dopamine, from binding, thereby reducing the rate of dopamine degradation .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the concentration of dopamine in the brain . Dopamine is an inhibitory neurotransmitter that controls the balance of body movements . Therefore, the compound’s action can help alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease .
Result of Action
By inhibiting MAO-B and increasing dopamine levels, this compound can help restore the balance of body movements . This can potentially alleviate the motor problems and mental disabilities associated with conditions like Parkinson’s disease .
特性
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28-23(29)16-15-22(27-28)20-13-8-14-21(17-20)26-25(30)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQOWSNALVLNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)
![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)
![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)
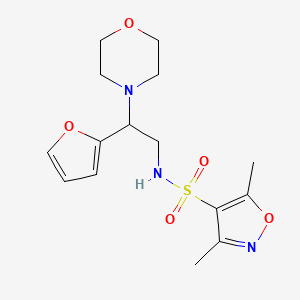
![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)
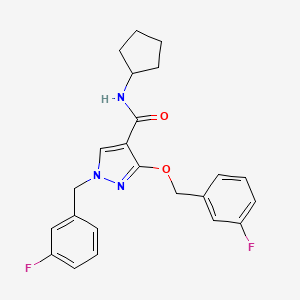
![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)
![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)
